Benzoic acid, 4-(4-azidobutyl)-, methyl ester

Peptide Chemistry Conformational Analysis Drug Design

Choose this specific 4-(4-azidobutyl) methyl ester for its unique C4 spacer arm—a critical steric and conformational determinant not replicated by shorter-chain analogs like 4-azidobenzoic acid. The terminal azide enables high-efficiency CuAAC click conjugation, while the methyl ester serves as an orthogonal protected carboxyl handle, deprotectable under acidic conditions for stepwise bifunctional assembly. This dual reactivity is essential for modular PROTAC synthesis, peptide backbone modification, and photoaffinity probe construction where linker length, steric accessibility, and chemoselectivity directly govern experimental reproducibility and conjugate purity. Substituting with generic aryl azides risks failed conjugations and invalidated assays.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 141019-01-4
Cat. No. B8231761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(4-azidobutyl)-, methyl ester
CAS141019-01-4
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCCCN=[N+]=[N-]
InChIInChI=1S/C12H15N3O2/c1-17-12(16)11-7-5-10(6-8-11)4-2-3-9-14-15-13/h5-8H,2-4,9H2,1H3
InChIKeyUUVWANUEKBSRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4) as a Click Chemistry and Photoaffinity Building Block


Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4) is an aryl azide derivative with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is primarily employed as a synthetic intermediate and a functional building block in bioorthogonal chemistry. Its core utility stems from the terminal azide group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a staple of click chemistry for bioconjugation and materials science . The molecule's benzoate methyl ester provides a protected carboxyl handle, which can be deprotected under acidic conditions for further functionalization, offering a dual orthogonal reactivity profile .

Limitations of Generic Aryl Azide Substitution for Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4)


While the class of aryl azides is widely used in photoaffinity labeling and click chemistry, simple substitution with a generic analog is insufficient for experimental reproducibility and optimal performance. The specific 4-azidobutyl spacer arm of this compound confers distinct steric and conformational properties that are not replicated by shorter-chain alternatives like 4-azidobenzoic acid (CAS 6427-66-3) [1]. Furthermore, the methyl ester protective group offers a different deprotection profile and solubility compared to the free acid or other esters, impacting downstream synthetic compatibility and conjugation efficiency . Therefore, the precise molecular architecture of Benzoic acid, 4-(4-azidobutyl)-, methyl ester is a critical variable in applications where linker length, steric accessibility, and orthogonal reactivity are key determinants of success, making direct substitution a high-risk proposition for assay validation and scalable production [2].

Quantitative Comparative Evidence for Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4)


Linker Length and Conformational Restraint in Peptide Backbone Modification

A direct head-to-head comparison in peptide synthesis demonstrates that the N-(4-azidobutyl) group exerts conformational restraints on the peptide backbone that are similar to those imposed by an N-methyl (N-Me) group [1]. This dual functionality—providing both a structural constraint and a clickable handle for further conjugation—is a unique, quantifiable differentiator. While N-Me groups are standard for conformational restriction, they lack a conjugation site. Conversely, other azide-containing linkers may provide a conjugation site but fail to replicate the specific steric influence of the 4-azidobutyl chain on the peptide's secondary structure [2].

Peptide Chemistry Conformational Analysis Drug Design

Performance of Aryl Azide Class in Photoaffinity Labeling Crosslinking Efficiency

As a member of the aryl azide class of photoreactive groups, this compound's utility can be benchmarked against other photoaffinity probes. In a cross-study comparison using a human 2-oxoglutarate oxygenase model protein, aryl azides demonstrated a specific crosslinking profile distinct from diazirines and benzophenones [1]. While not providing a direct quantitative efficiency for this specific compound, this class-level inference establishes that the aryl azide moiety's photochemical behavior is a key determinant of crosslinking site and yield, which is significantly different from other common photoreactive groups. This justifies a user's selection of this aryl azide derivative over, for example, a diazirine-based alternative for specific protein targets [2].

Chemical Biology Proteomics Photoaffinity Labeling

Dual Orthogonal Reactivity via Protected Carboxyl and Azide Groups

Unlike simple azides or unprotected benzoic acid derivatives, this compound offers a defined, quantifiable advantage in multi-step synthesis due to its dual orthogonal reactivity. The methyl ester protects the carboxyl group, allowing for selective reactions at the azide terminus without interference . This is in direct contrast to an alternative like 4-azidobenzoic acid (CAS 6427-66-3), where the free carboxyl group would require additional protection/deprotection steps . This difference translates into a quantifiable benefit in synthetic efficiency: a reduction in the number of synthetic steps and an increase in overall yield by eliminating a protection/deprotection sequence.

Organic Synthesis Bioconjugation PROTAC Development

High-Value Application Scenarios for Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4)


Development of Conformationally Constrained Peptide Therapeutics and Peptidomimetics

In medicinal chemistry, this compound is a critical building block for introducing backbone modifications into peptides. Its proven ability to mimic the conformational constraints of an N-methyl group while simultaneously providing a bioorthogonal handle for click chemistry [1] allows researchers to design and synthesize peptide chimeras with enhanced stability and targeted functionality. This is particularly valuable for optimizing lead compounds where both structural rigidity and the ability to conjugate payloads (e.g., fluorophores, cytotoxic drugs) are essential for drug development.

Synthesis of Targeted Protein Degraders (PROTACs) and Bi-functional Molecules

The dual orthogonal reactivity of the compound's protected methyl ester and its terminal azide makes it an ideal linker precursor in the assembly of PROTACs and other heterobifunctional molecules. The azide enables efficient CuAAC conjugation to an alkyne-functionalized ligand for the target protein, while the methyl ester can be subsequently deprotected to attach an E3 ligase ligand . This stepwise, chemoselective assembly is a cornerstone of modular PROTAC design, ensuring high-purity, well-characterized final products.

Photoaffinity Labeling (PAL) Probe Synthesis for Target Identification

As an aryl azide derivative, this compound serves as a key precursor for synthesizing photoaffinity probes. Its structural features—a specific linker length and a protected carboxyl group—allow for the precise tethering of a bioactive small molecule to the photoreactive azide [2]. Upon UV irradiation, the azide forms a highly reactive nitrene that covalently crosslinks with nearby proteins, enabling the identification of novel drug targets and the mapping of small molecule-protein interactions in complex biological systems.

Functionalization of Polymers and Advanced Materials via Click Chemistry

In materials science, this compound is used to introduce reactive handles onto polymer backbones or surfaces. The terminal azide group readily undergoes CuAAC with alkyne-functionalized polymers, dyes, or biomolecules, facilitating the creation of functionalized materials, hydrogels, and coatings . The methyl ester group provides a secondary site for further modification or can be used to tune the hydrophobicity and material properties of the resulting conjugate.

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